Product packaging for Aziprotryne(Cat. No.:CAS No. 4658-28-0)

Aziprotryne

Cat. No.: B1232060
CAS No.: 4658-28-0
M. Wt: 225.28 g/mol
InChI Key: AFIIBUOYKYSPKB-UHFFFAOYSA-N
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Description

Aziprotryne (CAS RN: 4658-28-0) is a synthetic methylthiotriazine herbicide classified as obsolete, making it a valuable compound for historical agricultural and environmental impact studies . Its primary mechanism of action is the inhibition of photosynthetic electron transport, a characteristic of HRAC Group C1 / WSSA Group 5 herbicides, leading to its selective control of target plants with residual activity . It is absorbed through both roots and foliage and was historically applied as a post-emergence treatment for a range of broadleaved weeds, including Lambsquarter, Chickweed, and Ragweed, in crops such as Brussels sprouts, cabbage, onions, and lettuce . From a chemical perspective, this compound is a 1,3,5-triazine derivative with the molecular formula C₇H₁₁N₇S and a molecular mass of 225.27 g/mol . Its structure features an azido group, an isopropylamino group, and a methylthio group . The compound is a colorless crystalline solid with moderate water solubility (55 mg L⁻¹ at 20°C) and a moderate octanol-water partition coefficient (Log P of 3) . These properties inform its environmental fate, as it is considered moderately mobile in soil but non-persistent, with a typical aerobic soil degradation half-life (DT₅₀) of approximately 5 days . It is not expected to bioaccumulate and presents low acute toxicity to mammals and birds, though it is moderately toxic to fish . This product is strictly for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N7S B1232060 Aziprotryne CAS No. 4658-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N7S/c1-4(2)9-5-10-6(13-14-8)12-7(11-5)15-3/h4H,1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIBUOYKYSPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041615
Record name Aziprotryne
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4658-28-0
Record name Aziprotryne
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aziprotryne [BSI:ISO]
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Record name Aziprotryne
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Record name Aziprotryne
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Record name AZIPROTRYNE
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Environmental Fate and Biogeochemical Cycling of Aziprotryne

Abiotic Transformation Pathways of Aziprotryne

Abiotic transformation processes are non-biological chemical and physical reactions that lead to the degradation of a compound in the environment. For this compound, these pathways include its interaction with light and water, and its partitioning between soil/sediment and water phases.

Photolytic Degradation Mechanisms of this compound in Aquatic Systems

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In aquatic environments, this can be a significant degradation pathway for many pesticides. For triazine herbicides, photolysis can proceed through direct absorption of light energy or indirect processes involving photosensitizing substances in the water. researchgate.net

However, specific research detailing the photolytic degradation of this compound in aquatic systems is scarce. While some sources suggest that triazines are generally stable to light, others indicate that photochemical reactions contribute to their transformation. usgs.govbibliotekanauki.pl The rate of photolysis often follows first-order kinetics, and the quantum yield—a measure of the efficiency of a photochemical process—is a key parameter for predicting a compound's environmental half-life under sunlight. chemsafetypro.comenviro.wiki Without specific experimental data, the exact mechanisms, degradation products, and quantum yield for this compound photolysis remain poorly characterized.

Hydrolytic Transformation Processes of this compound

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds, leading to the degradation of the parent compound. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. For this compound, it has been reported that the compound is stable in neutral to slightly acidic conditions (pH 5-7). usgs.gov However, under alkaline conditions, hydrolysis is expected to be a more significant transformation process. usgs.gov The triazine ring itself is known to be chemically stable. usgs.gov

The primary site for hydrolysis in many s-triazine herbicides is the substituent at the C-2 position of the triazine ring. For chloro-s-triazines like atrazine (B1667683), this involves the replacement of the chlorine atom with a hydroxyl group to form a hydroxy-triazine metabolite. gnest.org Given this compound's structure, which features an azido (B1232118) group (-N₃) at this position, a potential hydrolytic pathway could involve the substitution of the azido group to form a corresponding hydroxy-aziprotryne. Detailed kinetic data, such as the hydrolysis half-life (DT50) at various pH levels, are not widely available for this compound. semanticscholar.org

Sorption and Desorption Dynamics of this compound in Environmental Matrices

Sorption is the process by which a chemical binds to solid particles such as soil or sediment, while desorption is its release back into the solution phase. These dynamics are critical in determining a pesticide's mobility, bioavailability, and susceptibility to other degradation processes. dss.go.th The extent of sorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A reported log Koc value for this compound is 2.6, with a calculated Koc of 294, which suggests it has a moderate potential for sorption to soil and sediment. researchgate.netresearchgate.net

The sorption of triazines is primarily influenced by soil properties such as organic matter content, clay content, and pH. ucdavis.edu Adsorption processes are often modeled using Freundlich or Langmuir isotherms, which relate the concentration of the chemical in the solution to the amount adsorbed on the solid phase at equilibrium. semanticscholar.orgunl.edu Desorption of pesticides from soil particles can be a slow process and is often incomplete, a phenomenon known as hysteresis. ucdavis.edu This irreversible binding can lead to the formation of bound residues, where the pesticide becomes sequestered within the soil matrix, reducing its mobility and bioavailability over time. fda.gov

Table 1: Physicochemical Properties Related to this compound's Environmental Fate

PropertyValueImplication for Environmental FateSource(s)
Water Solubility55 mg/LModerate solubility influences its potential for transport in water. researchgate.net
Adsorption Coefficient (Koc)294Indicates moderate sorption to soil organic matter, limiting leaching. researchgate.net
Log Koc2.6Consistent with moderate soil sorption. researchgate.net
Hydrolytic StabilityStable at pH 5-7; hydrolyzes in alkaline conditionsPersistence is pH-dependent; more stable in neutral and acidic water. usgs.gov

Biotic Transformation Pathways of this compound

Biotic transformation, primarily driven by microorganisms, is a major route for the degradation of many organic pesticides in the environment.

Microbial Degradation Mechanisms of this compound in Soil and Water Systems

The microbial degradation of s-triazine herbicides has been extensively studied for compounds like atrazine. researchgate.net The primary degradation pathways involve a series of enzymatic reactions, including N-dealkylation of the side chains and hydrolysis of the substituent at the C-2 position. gnest.org These reactions are catalyzed by enzymes produced by a diverse range of soil microorganisms, including bacteria and fungi. usgs.gov Genera such as Arthrobacter have been identified as being involved in the degradation of related compounds. researchgate.netscispace.com

For this compound, specific microbial degradation pathways have not been fully elucidated. However, based on its structure and the known pathways for other triazines, the following reactions are plausible:

N-deisopropylation: The removal of the isopropyl group from the amino side chain.

Transformation of the azido group: This could occur via hydrolysis to a hydroxyl group (-OH) or reduction to an amino group (-NH₂). The reduction of an azide (B81097) to an amine is a known chemical transformation and may also be microbially mediated. scispace.com

The final common metabolite for many s-triazines is cyanuric acid, which can then be further degraded by some microorganisms through ring cleavage, ultimately leading to mineralization (the complete breakdown to carbon dioxide, ammonia (B1221849), and water). researchgate.net The rate of microbial degradation in soil is dependent on numerous factors, including soil type, temperature, moisture, pH, and the composition of the microbial community. researchgate.net

Identification and Characterization of Microbial Metabolites of this compound

The identification of metabolites is crucial for understanding the complete degradation pathway of a pesticide and assessing the potential impact of its transformation products. For other triazines like atrazine and prometryn, common metabolites include de-alkylated products (e.g., deethylatrazine (B13485), deisopropylatrazine) and hydroxylated analogs (e.g., hydroxyatrazine). gnest.orgscispace.com

For this compound, there is a lack of specific studies identifying its microbial metabolites in soil or water systems. Based on analogous triazine degradation pathways, potential metabolites would include:

Deisopropyl-aziprotryne: Formed by the removal of the isopropyl group.

Hydroxy-aziprotryne: Formed by the hydrolytic replacement of the azido group with a hydroxyl group.

2-amino-4-(isopropylamino)-6-(methylthio)-s-triazine: Formed by the reduction of the azido group to an amine.

Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are typically used to identify and quantify such metabolites. Without dedicated studies on this compound, the definitive identification of its microbial metabolites remains an area for further research.

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound, like many xenobiotics, is primarily facilitated by enzymatic reactions within organisms. While specific studies on this compound are limited, the metabolic pathways for structurally similar triazine herbicides, such as atrazine, are well-documented and provide a strong basis for understanding its fate.

The primary group of enzymes responsible for the initial breakdown of triazine herbicides are the Cytochrome P450 (CYP450) monooxygenases . researchgate.netgoogle.com These enzymes are ubiquitous in animals, plants, and microorganisms and play a critical role in detoxification by catalyzing oxidative reactions. researchgate.net For triazines, CYP450 enzymes are known to be involved in N-dealkylation, where the alkyl side chains are removed from the amino groups on the triazine ring. google.com In plants like corn, these enzymes are a key part of the detoxification system that confers tolerance to certain herbicides. google.com

Another significant enzymatic pathway involves glutathione (B108866) S-transferases (GSTs) . This enzyme system facilitates the conjugation of the herbicide molecule with glutathione, a tripeptide. This process, often considered a "Phase II" reaction, increases the water solubility of the compound, thereby reducing its phytotoxicity and preparing it for sequestration within the plant cell, typically in the vacuole. google.com

While direct evidence for this compound is scarce, it is highly probable that its biotransformation follows these established pathways for triazines, involving initial oxidation and dealkylation by CYP450 enzymes, followed by conjugation reactions mediated by GSTs.

Phytoremediation and Plant Uptake of this compound

The interaction between this compound and plants is a critical aspect of its environmental fate, influencing both its efficacy as a herbicide and its potential for removal from contaminated soil and water (phytoremediation).

Plant Uptake: this compound can be taken up by plants through both their roots and shoots. researchgate.net The total uptake of the herbicide is directly proportional to the plant's water uptake, meaning that factors influencing transpiration also affect herbicide absorption. epa.gov Research has shown that the phytotoxicity and uptake of this compound and similar herbicides increase as soil moisture content rises. epa.gov Environmental conditions also play a significant role; for the related herbicide atrazine, uptake and translocation were found to increase with temperature and decrease with relative humidity, mirroring the plant's transpiration response. epa.gov

Studies have demonstrated that seedlings of various plants, including turnip, lettuce, and ryegrass, can absorb this compound through their shoots from the soil. researchgate.net For graminaceous plants, the coleoptile (the protective sheath covering the emerging shoot) can also be a significant route of entry for soil-applied chemicals. researchgate.net As a systemic herbicide, once absorbed, this compound can be translocated to different parts of the plant. sci-hub.se This characteristic leads to concerns about its accumulation in perennial plants with long growth cycles, such as those used in traditional medicines. sci-hub.se

Phytoremediation Potential: The same mechanisms that allow plants to absorb this compound also give them potential for phytoremediation. Plants can help degrade herbicides in the soil through their metabolic processes and by stimulating microbial activity in the rhizosphere (the soil region around the roots). bcpc.org For example, research on the related triazine ametryn (B1665967) showed that while crop plants like wheat and maize accumulated the herbicide, ryegrass exhibited higher tolerance and was capable of degrading it in contaminated soil, highlighting the potential of certain plant species for remediation. researchgate.net

Metabolite Formation and Subsequent Environmental Behavior

The biotransformation of this compound results in the formation of various metabolites, whose own properties determine their subsequent behavior and impact on the environment. While specific data on this compound metabolites are not widely available, the degradation pathways of other triazines, particularly atrazine, serve as a model.

Metabolite Formation: The enzymatic processes described previously (see 2.2.1.2) lead to predictable types of metabolites. The primary degradation pathways for triazines include:

N-Dealkylation: The removal of the isopropyl group from the this compound molecule. For atrazine, the analogous metabolites are deethylatrazine and deisopropylatrazine. hpc-standards.comresearchgate.net

Hydroxylation: The replacement of a functional group on the triazine ring with a hydroxyl (-OH) group, often leading to a significant reduction in phytotoxicity. Hydroxyatrazine is a major metabolite of atrazine. researchgate.netcdc.gov

These initial "Phase I" reactions can be followed by "Phase II" conjugation, where the metabolites are bound to molecules like glucose or glutathione, further increasing their water solubility and facilitating their storage or excretion. google.comfao.org

Environmental Behavior of Metabolites: The environmental fate of these metabolites can differ significantly from the parent compound. The mobility, persistence, and potential toxicity of each degradation product depend on its unique physicochemical properties. epa.gov For instance, hydroxylation typically increases water solubility and sorption to soil particles, which may reduce the potential for leaching into groundwater compared to the parent herbicide. Conversely, some dealkylated metabolites may retain a degree of mobility and persistence. epa.gov The detection of atrazine and its degradation products in groundwater years after its application was banned demonstrates that both the parent compound and its metabolites can be persistent and mobile under certain conditions. researchgate.net Therefore, a complete environmental risk assessment must consider not only this compound itself but also the suite of metabolites formed during its degradation.

Environmental Persistence of this compound

Factors Influencing this compound Persistence in Soil Systems

The degradation rate of this compound in soil is not a constant but is influenced by a complex interplay of chemical, physical, and biological factors.

Key Factors Influencing Soil Persistence:

Factor Influence on Persistence Description
Microbial Activity Decreases Persistence Soil microorganisms are a primary driver of herbicide degradation, using the compounds as a source of essential elements. researchgate.net A healthy, active microbial population accelerates breakdown.
Soil Organic Matter Increases Persistence (via sorption) This compound can adsorb to organic matter, making it unavailable for uptake or microbial degradation, thus increasing its persistence in a bound state. epa.goviupac.org
Soil Texture & Clay Content Increases Persistence (via sorption) Similar to organic matter, clay minerals can adsorb herbicides, reducing their bioavailability and slowing degradation. iupac.org
Soil pH Can Decrease Persistence The activity of some herbicides, including this compound, has been shown to increase with higher soil pH. bcpc.org This may be due to lower adsorption and greater availability for plant uptake or microbial degradation.
Soil Moisture Can Decrease Persistence Adequate soil moisture is essential for microbial activity and can facilitate the movement of the herbicide to zones where degradation can occur. It also increases plant uptake. epa.govresearchgate.net

| Temperature | Decreases Persistence | Higher temperatures generally increase the rate of both microbial degradation and chemical reactions, accelerating the breakdown of the herbicide. bcpc.orgresearchgate.net |

The degradation of pesticides in soil is often described by a half-life (DT₅₀), which is the time required for 50% of the initial amount to dissipate. google.com However, as illustrated by studies on other pesticides, this value can vary dramatically; for example, the half-life of tebufenozide (B1682728) was found to be 105 days in a loam soil but 704 days in a sandy loam soil under lab conditions, highlighting the profound impact of soil type. fao.org

Persistence of this compound in Aquatic Environments

When this compound enters aquatic systems, typically through runoff or leaching, its persistence is governed by a different set of processes than in soil. This compound is moderately soluble in water, which facilitates its transport in the aquatic environment. herts.ac.ukresearchgate.net

PropertyValueImplication for Aquatic Fate
Water Solubility 55 mg/LModerate solubility allows for dispersal in the water column. pesticideinfo.org
Aerobic Soil Half-Life (DT₅₀) 5 daysWhile a soil value, it suggests rapid biological degradation is possible if microbes are active in sediment. herts.ac.ukpesticideinfo.org
Hydrolysis Half-Life Data not availableHydrolysis (breakdown by reaction with water) is a key degradation pathway for many pesticides. epa.gov
Aqueous Photodegradation Half-Life Data not availablePhotodegradation (breakdown by sunlight) is a major dissipation route in surface waters. epa.gov

Experience with other s-triazines, such as atrazine, shows they can be highly persistent in aquatic environments, with slow breakdown in rivers and lakes and half-lives potentially lasting for years under certain conditions. researchgate.netcdc.gov The primary degradation pathways in water are expected to be photodegradation and hydrolysis . epa.gov The rate of photodegradation can be significantly enhanced by the presence of other substances in the water, such as nitrates and humic acids, which promote indirect photolysis through the formation of reactive species. nih.gov Given the persistence of related compounds, this compound and its metabolites could pose a risk of long-term contamination in surface and groundwater. researchgate.net

Modeling Approaches for Predicting this compound Persistence

To predict the environmental concentration and persistence of chemicals like this compound, scientists use environmental fate models (EFMs). These models are quantitative tools that simulate the transport, transfer, and transformation of a substance in the environment. up.ptmdpi.com

The construction of a fate model involves several key steps: up.pt

Defining the System: Establishing the spatial and temporal scales and dividing the environment into compartments (e.g., air, water, soil, sediment).

Quantifying Inputs: Identifying and quantifying the sources of the chemical entering the environment.

Defining Processes: Writing mathematical expressions for transport processes (e.g., leaching, runoff) and transformation processes (e.g., degradation, hydrolysis).

These models rely on input data derived from laboratory studies, such as degradation rates (half-lives) and sorption properties (adsorption coefficients). battelle.org The models then simulate the chemical's fate under various environmental scenarios.

Several types of EFMs are used: mdpi.com

Multimedia Compartmental Models (MCMs): These models describe the fate of a chemical in well-mixed environmental compartments and are often used for large-scale risk assessment.

Spatial River/Watershed Models (SRWMs): These are more complex, spatiotemporally resolved models that consider the specific hydrology and characteristics of a river network or watershed to provide more detailed predictions.

The accuracy of these models is highly dependent on the quality of the input data and the validity of the assumptions made, such as the mechanisms of sorption in different soil layers. battelle.org By integrating data on this compound's properties, these models can be used to predict its persistence and potential for movement into sensitive environmental compartments like groundwater. battelle.org

Environmental Mobility and Transport of this compound

Leaching Potential of this compound in Soil Profiles

The potential for this compound to leach through the soil column is generally considered to be low. This is primarily attributed to its tendency to adsorb to soil particles, particularly organic matter. The extent of this adsorption is quantified by the soil organic carbon-water partition coefficient (Koc). A study using a gradient High-Performance Liquid Chromatography (HPLC) method determined the logarithm of the Koc (log Koc) for this compound to be 2.6. researchgate.netdss.go.th A higher Koc value signifies stronger binding to soil, which in turn restricts its downward movement with percolating water. chemsafetypro.com

The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, is calculated to be 1.07 for this compound. herts.ac.uk This value categorizes it as having a "Low leachability" potential. herts.ac.uk Consequently, this compound is not generally expected to leach into groundwater. herts.ac.uk

However, the mobility of pesticides in soil is a complex process influenced by various factors. These include soil properties such as organic matter content, clay content, and pH, as well as the amount and frequency of rainfall or irrigation. nih.govresearchgate.net While the inherent properties of this compound suggest low mobility, specific soil conditions could potentially alter its leaching behavior. It has been noted in regulatory review documents that some submitted aged column leaching studies for this compound were deemed inconclusive due to experimental issues. regulations.gov

Physicochemical Properties Influencing this compound Leaching Potential

ParameterValueInterpretationSource
Log Koc2.6Indicates moderate to high adsorption to soil organic carbon, limiting mobility. researchgate.netdss.go.th
GUS Leaching Potential Index1.07Low leachability potential. herts.ac.uk

Surface Runoff and Lateral Transport of this compound

Surface runoff represents a potential pathway for the lateral transport of this compound from treated agricultural fields into adjacent aquatic ecosystems. researchgate.net This process occurs when the rate of water application from rainfall or irrigation exceeds the soil's infiltration capacity, leading to water flowing over the soil surface, carrying dissolved and particle-bound pesticides with it.

Soil Characteristics: Soils with low permeability, such as those with high clay content or compacted layers, are more prone to generating runoff. epo.org

Topography: The slope of the land is a direct factor in determining the velocity and volume of runoff.

Rainfall Intensity and Timing: Heavy rainfall events occurring shortly after herbicide application can lead to significant runoff losses.

Agricultural Practices: Tillage methods can influence runoff. For instance, studies on the related triazine herbicide, atrazine, have shown that no-till cultivation practices can sometimes lead to higher concentrations in surface runoff compared to conventional tillage. cdc.gov The presence of vegetative filter strips or buffer zones around treated fields can help mitigate the transport of pesticides to water bodies.

Given that this compound has been detected in environmental water samples, surface runoff is a likely contributor to its presence. researchgate.netresearchgate.net Runoff from agricultural areas, particularly orchards, has been identified as a key mechanism for pesticide delivery to streams. nc.gov

Volatilization Characteristics of this compound from Environmental Surfaces

Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state, allowing for its transport in the atmosphere. The potential for this compound to volatilize is determined by its vapor pressure and its Henry's Law constant.

This compound is described as a volatile compound, although its vapor pressure is relatively low. herts.ac.uk The vapor pressure is reported as 0.267 mPa at 20°C, a value that leads to an interpretation of "Low volatility". herts.ac.uk Another source characterizes the vapor pressure as negligible. scbt.com

The Henry's Law constant (H) provides an indication of a chemical's tendency to partition between water and air. For this compound, the Henry's Law constant is 1.09 x 10⁻³ Pa m³ mol⁻¹ at 25°C. herts.ac.uk This value, in conjunction with its vapor pressure, suggests that volatilization from moist soil and water surfaces can occur. The process of volatilization is significant as it can lead to the atmospheric transport of the herbicide away from the application site, with subsequent deposition in other areas.

Physicochemical Properties Governing this compound Volatilization

ParameterValueTemperature (°C)Source
Vapor Pressure0.267 mPa20 herts.ac.uk
Henry's Law Constant1.09 x 10⁻³ Pa m³ mol⁻¹25 herts.ac.uk

Ecotoxicological Investigations of Aziprotryne in Non Human Biological Systems

Methodologies for Assessing Environmental Effects of Aziprotryne

The environmental impact of chemical substances like this compound is evaluated through a structured assessment process. ontosight.aigov.mb.ca This process typically involves several key stages, beginning with scoping to identify potential environmental interactions and the key components to be studied. gov.mb.caiucn.org This is followed by a detailed analysis of potential effects, which can range from simple qualitative assessments to complex quantitative modeling, depending on the significance of the potential impacts. iucn.org

A crucial part of this analysis is the establishment of an environmental baseline, which provides a reference point against which the effects of the substance can be measured. caa.co.uk For chemical substances, this often includes determining their environmental persistence, potential for bioaccumulation, and toxicity to various organisms. ontosight.ai

One common approach is the Life Cycle Assessment (LCA) method, standardized by ISO 14040, which evaluates the environmental impact of a substance throughout its entire life cycle. jeeng.net In the context of pesticides, this includes assessing risks to non-target organisms. nih.gov Ecotoxicological data is often generated through standardized tests, such as those for acute and chronic toxicity in various species. herts.ac.ukeuropa.eu For instance, the toxicity of a chemical to fish can be predicted using structure-activity relationship (SAR) models like ECOSAR, which estimates toxicity based on the chemical's structure and its similarity to other compounds with known toxicity data. europa.eu

The assessment process also includes the identification of mitigation measures to address any significant adverse effects and an evaluation of the significance of any remaining residual effects. gov.mb.caiucn.org This comprehensive approach ensures that the potential environmental risks of substances like this compound are thoroughly investigated.

Ecotoxicological Impacts on Aquatic Biota

The introduction of herbicides like this compound into water bodies can have notable effects on aquatic life. hpc-standards.com Research has focused on various trophic levels, from invertebrates to fish and aquatic plants, to understand the breadth of these impacts.

Data on the specific effects of this compound on aquatic invertebrates is limited. herts.ac.uk However, the potential for impact is recognized, and assessments often consider the risk to these organisms. regulations.gov Studies on other pesticides have shown that aquatic invertebrates can be highly sensitive to chemical contaminants. nih.gov For example, research on pesticide mixtures has demonstrated that environmentally relevant concentrations can have acute effects on species like Daphnia magna and the amphipod Hyalella azteca. nih.gov Chronic sublethal responses have also been observed in snails and copepods. nih.gov Given that this compound is a herbicide, understanding its indirect effects on invertebrate communities, potentially through changes in aquatic vegetation and food sources, is an important aspect of a complete ecotoxicological profile.

This compound is considered to be moderately toxic to fish. herts.ac.uk Studies have been conducted to quantify this toxicity. One peer-reviewed handbook reported a 96-hour lethal concentration (LC50) for the Golden Orfe (Leuciscus idus) at 6.8 mg/L. europa.eu Another assessment, using a structure-activity relationship (SAR) model (ECOSAR), predicted a 96-hour LC50 for fish to be 1.428 mg/L. europa.eu Based on these values, the substance is classified as toxic to the aquatic environment. europa.eu It is important to note that while direct toxicity is a key concern, indirect effects on fish populations can also occur through impacts on their food sources, such as aquatic invertebrates. epa.gov

Interactive Data Table: Acute Toxicity of this compound to Fish

SpeciesExposure Duration (hours)EndpointValue (mg/L)Source
Leuciscus idus (Golden Orfe)96LC506.8 europa.eu
Fish (Predicted)96LC501.428 europa.eu

As a herbicide, this compound is designed to affect plant life, and this extends to aquatic flora such as algae and macrophytes. hpc-standards.com Herbicides can disrupt the balance between phytoplankton and macrophytes, which are the primary producers in many aquatic systems. mdpi.com In healthy systems, submerged macrophytes can help maintain water clarity and compete with phytoplankton for nutrients. nih.gov However, the introduction of herbicides can inhibit macrophyte growth, potentially leading to an increase in phytoplankton blooms and a shift towards a turbid, phytoplankton-dominated state. nih.govfrontiersin.org This can have cascading effects on the entire ecosystem, altering nutrient cycling and the availability of habitat and food for other organisms. goyderinstitute.org The presence of other substances, such as dissolved organic carbon, can also influence the impact of herbicides by affecting light availability for submerged plants. frontiersin.org

Studies on this compound Impacts on Ichthyofauna

Ecotoxicological Impacts on Terrestrial Biota

The effects of this compound are not confined to aquatic environments. When applied to land, it can interact with terrestrial organisms, particularly those in the soil.

Research on this compound Impacts on Invertebrate Populations

The ecotoxicological effects of this compound on invertebrate populations have been subject to limited investigation, with available data primarily focusing on aquatic and soil-dwelling organisms. Studies indicate a degree of toxicity to certain invertebrate species, highlighting the potential for this herbicide to impact non-target populations within various environmental compartments.

Research into the acute toxicity of this compound on aquatic invertebrates has provided specific data points for species such as Daphnia magna, a small planktonic crustacean commonly used in toxicological studies. For Daphnia magna, the 48-hour acute EC₅₀ (the concentration at which 50% of the population shows an effect) has been determined to be greater than 26 mg/L, classifying the substance as moderately toxic to this species. herts.ac.uk

Interactive Data Table: Acute Ecotoxicity of this compound to Invertebrates

SpeciesExposure DurationEndpointValue (mg/L)Source
Daphnia magna (Water flea)48 hoursEC₅₀> 26 herts.ac.uk
EarthwormAcuteHigh Ecotoxicity AlertData not specified herts.ac.uk

Avifaunal and Mammalian Interactions with this compound in Environmental Studies

Investigations into the effects of this compound on terrestrial vertebrates have indicated varying levels of toxicity among different classes of animals. The available data suggests that this compound is generally less toxic to birds than to mammals. herts.ac.uk

For avifauna, this compound is not considered to be highly toxic. herts.ac.uk This assessment is crucial for understanding the potential risk to bird populations that may come into contact with the herbicide through foraging in treated areas.

In mammalian species, this compound has demonstrated low to moderate acute toxicity. cardiff.ac.uk Toxicological studies have been conducted on rats and rabbits to determine the lethal dose for 50% of the test population (LD₅₀). For rats, the oral LD₅₀ is reported to be in the range of 3,600 to 5,800 mg/kg of body weight. cardiff.ac.uk In studies on rabbits, the dermal LD₅₀ was found to be greater than 2,000 mg/kg, indicating low toxicity through skin contact. hpc-standards.com Furthermore, animal testing did not reveal any adverse effects on fertility in the studied mammals. hpc-standards.com

Interactive Data Table: Acute Toxicity of this compound in Mammals

SpeciesRoute of ExposureEndpointValue (mg/kg)Source
RatOralLD₅₀3,600 - 5,800 cardiff.ac.uk
RabbitDermalLD₅₀> 2,000 hpc-standards.com

Mechanisms of Interaction between this compound and Non-Target Organisms at the Ecosystem Level

The specific mechanisms through which this compound interacts with non-target organisms at a broader ecosystem level are not extensively detailed in the available scientific literature. However, by examining the general behavior of triazine herbicides, it is possible to infer potential pathways of interaction. As a triazine herbicide, this compound's primary mode of action is the inhibition of photosynthesis in plants. ontosight.ai This fundamental impact on primary producers can initiate a cascade of effects throughout an ecosystem.

The reduction of plant biodiversity due to herbicide application can lead to a simplification of the habitat structure. farmpep.net This change can, in turn, affect the availability of food and shelter for a variety of organisms that depend on these plants, including insects, birds, and mammals. farmpep.net For instance, a decline in specific weed species that are important food sources for seed-eating birds could lead to a reduction in their populations. farmpep.net

Mechanisms of Herbicidal Action of Aziprotryne

Biochemical and Molecular Basis of Aziprotryne Activity

The phytotoxic effects of this compound originate at the molecular level, specifically within the chloroplasts where photosynthesis occurs. Its primary action is to interrupt the flow of electrons, a critical step in the conversion of light energy into chemical energy.

This compound functions as a potent inhibitor of photosynthetic electron transport. herts.ac.ukresearchgate.net Photosynthesis in plants involves two main stages: the light-dependent reactions and the Calvin cycle. The light-dependent reactions, which take place in the thylakoid membranes of chloroplasts, capture light energy to produce ATP and NADPH. This process relies on a series of protein complexes, known as Photosystem II (PSII) and Photosystem I (PSI), which facilitate the flow of electrons.

This compound specifically targets and obstructs the electron transport chain associated with Photosystem II. google.comucanr.eduresearchgate.net By blocking this flow, the herbicide effectively halts the entire downstream process of the light-dependent reactions, preventing the generation of the chemical energy required for plant survival and growth. ucanr.edu

The inhibitory action of this compound is highly specific. It binds to a particular protein within the Photosystem II complex known as the D1 protein. ucanr.edu The D1 protein contains the binding niche for plastoquinone (B1678516) (QB), a mobile electron carrier that shuttles electrons away from PSII. colby.edu

Herbicides in the triazine family, including this compound, compete with plastoquinone for its binding site on the D1 protein. ucanr.educolby.edunih.gov By binding to this site, this compound physically blocks the attachment of plastoquinone, thereby interrupting the transfer of electrons from PSII. This specific protein-herbicide interaction is the foundational event that triggers the cascade of phytotoxic effects. nih.gov The binding is reversible, but the affinity of the herbicide for the D1 protein ensures a persistent blockage of the electron transport chain.

While the immediate effect of this compound is the cessation of energy production, the ultimate cause of plant death is often attributed to secondary effects, most notably the generation of reactive oxygen species (ROS). ucanr.eduresearchgate.net When the photosynthetic electron transport chain is blocked at PSII, the energy from absorbed light cannot be dissipated through normal photochemical pathways. nih.gov

This excess energy is transferred to molecular oxygen (O₂), leading to the formation of highly destructive ROS, such as singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻), and hydrogen peroxide (H₂O₂). nih.govnih.govcropj.com These reactive molecules initiate a chain reaction of cellular damage, primarily through lipid peroxidation of cell membranes. researchgate.net This process destroys the integrity of chloroplast, mitochondrial, and plasma membranes, causing them to leak their contents, which leads to rapid cellular disintegration, tissue necrosis, and ultimately, the death of the plant. ucanr.educropj.com

Interactions with Specific Protein Targets (e.g., D1 Protein)

Influence of this compound on Plant Physiological Processes

Carbon assimilation, the process of converting inorganic carbon (CO₂) into organic compounds, is the primary purpose of photosynthesis. rose-hulman.edu This process is critically dependent on the products of the light-dependent reactions: ATP (energy currency) and NADPH (reducing power). rose-hulman.edunih.gov

By inhibiting electron transport, this compound directly prevents the synthesis of both ATP and NADPH. ucanr.edu This halt in energy transduction means the Calvin cycle, where CO₂ is fixed, cannot proceed. rose-hulman.edu Consequently, the plant is unable to produce the sugars necessary for its metabolic activities, growth, and repair. mdpi.comnih.gov The plant is effectively starved of both energy and the carbon-based building blocks essential for life. nih.gov This disruption of energy transduction and carbon assimilation is a direct and lethal consequence of this compound's mode of action. nih.gov

Table 1: Summary of this compound's Effects on Plant Molecular and Physiological Processes

Target ProcessSpecific Component/Molecule AffectedImmediate EffectUltimate Consequence
Photosynthetic Electron Transport Photosystem II (PSII)Blockage of electron flow from PSIICessation of ATP and NADPH synthesis
Protein Interaction D1 Protein (QB binding site)Competitive inhibition with plastoquinonePrevention of electron transfer
Cellular Chemistry Molecular Oxygen (O₂)Formation of Reactive Oxygen Species (ROS)Lipid peroxidation, membrane destruction
Carbon Assimilation Calvin CycleDepletion of ATP and NADPHInhibition of CO₂ fixation and sugar synthesis
Energy Transduction ATP Synthase & Ferredoxin-NADP⁺ reductaseLack of proton gradient and electron flowFailure to produce ATP and NADPH

Interference with Biosynthetic Pathways in Target Organisms

The primary mode of action for this compound is the inhibition of photosynthesis, not the direct inhibition of other biosynthetic pathways such as those for fatty acids or amino acids. researchgate.netwssa.net However, the herbicidal effects are systemic. All major biosynthetic pathways in a plant, including the synthesis of proteins, lipids, and nucleic acids, are energy-intensive processes that rely on the ATP and NADPH generated during photosynthesis. nih.govbritannica.com

By cutting off the plant's primary energy supply, this compound causes a secondary, but equally fatal, interference with these essential pathways. wssa.net Without a continuous source of energy and carbon skeletons derived from photosynthesis, the plant cannot synthesize the necessary components for cell maintenance, defense, or growth. This leads to a complete metabolic collapse, reinforcing the lethal impact of the initial photosynthetic inhibition.

This compound's Effects on Plant Growth Regulation and Development

This compound's primary mode of action is the disruption of photosynthesis. Specifically, it binds to the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. nih.govfrontiersin.org This binding action blocks the transfer of electrons, which halts the plant's ability to fix carbon dioxide and produce the ATP and NADPH necessary for survival and growth. frontiersin.org

The inhibition of photosynthesis creates a cascade of negative effects on plant development. Without the energy and building blocks derived from this fundamental process, all growth-related activities, such as cell division, elongation, and differentiation, cease. nih.gov This leads to visible symptoms like stunted growth and chlorosis (yellowing of leaves), eventually resulting in plant death.

While the direct action of this compound is on photosynthesis, this profound physiological stress can indirectly affect plant hormonal pathways that regulate development. potravinarstvo.com At low, sublethal doses, some triazine herbicides have been observed to stimulate growth through effects on nitrogen metabolism and auxin-like activity. unesp.brcambridge.orgresearchgate.net However, at herbicidal concentrations, the stress induced by photosynthetic inhibition is known to trigger responses mediated by stress hormones like abscisic acid (ABA) and ethylene. nih.govpotravinarstvo.complantarc.com These hormonal responses can lead to stomatal closure, leaf senescence (aging and death), and fruit drop, further contributing to the decline of the plant. nih.govemanresearch.org

Herbicide Resistance Development to this compound

The repeated and widespread use of persistent herbicides like those in the triazine class has imposed strong selection pressure on weed populations, leading to the evolution of herbicide-resistant biotypes. nih.govnih.gov The first case of resistance to a triazine herbicide was documented in 1968, and since then, numerous weed species worldwide have evolved resistance. cambridge.orgisws.org.in While specific research on this compound resistance is limited due to its obsolete status, the mechanisms are well-understood for the triazine class to which it belongs.

Molecular Mechanisms of Resistance in Weed Populations

Herbicide resistance in weeds is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govgrdc.com.au Both mechanisms have been observed in weeds resistant to triazine herbicides.

Target-Site Resistance (TSR): This is the most common mechanism of resistance to triazines. sbcpd.orghracglobal.com It involves a mutation in the chloroplast gene, psbA, which codes for the D1 protein that this compound targets. researchgate.netunifr.ch A single nucleotide polymorphism results in an amino acid substitution, most commonly a change from serine to glycine (B1666218) at position 264 (Ser264Gly). researchgate.netuwa.edu.au This alteration prevents the herbicide from effectively binding to the D1 protein, while the protein largely retains its function in electron transport. researchgate.netnih.gov This allows photosynthesis to continue even in the presence of the herbicide.

Non-Target-Site Resistance (NTSR): This category includes several mechanisms that prevent the herbicide from reaching its target site in a sufficient concentration to be lethal. nih.govdpird.wa.gov.au

Enhanced Metabolism: The resistant weed biotype can rapidly metabolize or detoxify the herbicide into non-toxic compounds. pesticidestewardship.orgnih.gov This is often accomplished by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov Enhanced metabolism is a significant concern as it can confer cross-resistance to herbicides from different chemical classes. hracglobal.com

Sequestration: In this mechanism, the herbicide is transported and locked away in cellular compartments, such as the vacuole, or bound to the cell wall, preventing it from reaching the chloroplasts where its target site is located. pesticidestewardship.org

Ecophysiological Basis of this compound Resistance

The molecular mechanisms of resistance have direct consequences on the physiology and ecological fitness of the weed.

A significant ecophysiological aspect of target-site resistance to triazines is the concept of a "fitness cost." unifr.ch The Ser264Gly mutation that confers resistance can also make the process of photosynthetic electron transport less efficient compared to that in susceptible plants. nih.gov This can result in reduced photosynthetic capacity, lower relative growth rates, and decreased biomass production in an herbicide-free environment. mdpi.comresearchgate.netasacim.org.ar For example, studies on Chenopodium album have shown that triazine-resistant plants produce less biomass and are shorter than susceptible ones before flowering. mdpi.comresearchgate.net This fitness penalty means that in the absence of herbicide selection pressure, the susceptible biotypes may outcompete the resistant ones.

In contrast, NTSR mechanisms, particularly those based on enhanced metabolism, may not carry a significant fitness penalty. grdc.com.au These mechanisms can be more versatile, sometimes conferring resistance to multiple herbicide groups, even those to which the weed has never been exposed (cross-resistance). grdc.com.auhracglobal.com The ecophysiological advantage of NTSR is that the plant maintains normal physiological function while gaining protection against a range of chemical threats.

Evolution and Spread of this compound Resistance

The evolution of herbicide resistance in a weed population is a classic example of natural selection. nih.gov Within a large, susceptible weed population, a very small number of individuals may naturally possess a resistance-conferring gene mutation. dpird.wa.gov.au When a persistent herbicide like a triazine is applied repeatedly, it kills the susceptible individuals, while the rare resistant ones survive, reproduce, and pass the resistance trait to their offspring. nih.govcambridge.org Over many generations of continuous selection pressure, the frequency of the resistance allele increases until a large portion of the weed population is resistant, rendering the herbicide ineffective. dpird.wa.gov.au

The spread of resistance from a single location occurs through several vectors. Gene flow via pollen and seed dispersal allows the resistance trait to move from one field to another. Human activities are also a major factor in the spread of resistant weeds, primarily through the movement of contaminated farm machinery and the use of crop seed that contains resistant weed seeds. dpird.wa.gov.au The first instances of triazine resistance appeared in the late 1960s and spread across North America and Europe throughout the 1970s and 1980s, demonstrating how quickly resistance can evolve and disseminate under consistent herbicide use. cambridge.org

Analytical Methodologies for Aziprotryne Detection and Quantification

Sample Preparation Techniques for Diverse Environmental Matrices

The accurate determination of Aziprotryne in environmental samples necessitates efficient extraction and clean-up procedures to isolate the analyte from complex matrices. ajol.info The choice of technique depends on the sample type, such as water or soil, and the desired level of sensitivity.

Solid-Phase Extraction (SPE) Methods for this compound

Solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and purification of this compound from aqueous samples. epa.gov This method involves passing a liquid sample through a solid adsorbent material, which retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. epa.gov

Several types of SPE cartridges have been successfully employed for this compound analysis. C18 cartridges are commonly used for the extraction of triazine herbicides, including this compound, from water. researchgate.netnih.gov For instance, a method for determining nine triazine herbicides in surface water utilized Oasis HLB cartridges, where the sample was passed through the cartridge and the retained triazines were eluted with acetone. nih.gov Another study reported the use of Amberlite XAD-4 resin as an adsorbent for the trace determination of herbicides in aqueous samples, with elution performed using methanol (B129727). tandfonline.comresearchgate.net

The efficiency of SPE can be influenced by several factors, including the pH of the sample, the type and volume of the eluting solvent, and the flow rate of the sample and eluent. tandfonline.comresearchgate.net Optimization of these parameters is crucial for achieving high recovery rates. For example, in one study, quantitative recoveries of triazine herbicides were achieved at a pH of 3.0, with a 3.0 mL elution volume of methanol at a flow rate of 1.0 mL/min. tandfonline.comresearchgate.net

Advanced Extraction and Clean-up Procedures

Beyond traditional SPE, more advanced and efficient extraction techniques have been developed for this compound analysis, particularly for solid matrices like soil and complex food samples.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the multi-residue analysis of pesticides in various matrices. fda.gov.twwur.nl A modified QuEChERS method has been successfully applied for the quantitative determination of s-triazine herbicides, including this compound, in soil samples. ajol.infoajol.info This procedure typically involves an extraction step with an organic solvent like acetonitrile (B52724), followed by a dispersive solid-phase extraction (d-SPE) clean-up step using a combination of sorbents such as primary secondary amine (PSA), C18, and magnesium sulfate (B86663) to remove interfering matrix components. oup.comoup.comwaters.comgimitec.com

For water samples, a combination of magnetic dispersive micro-solid phase extraction (MD-μSPE) and magnetic dispersive liquid-liquid microextraction (MDLLME) has been developed as an environmentally friendly and efficient method. nih.gov This novel approach utilizes magnetic biochar as the adsorbent and a magnetic deep eutectic solvent as the extractant, significantly reducing separation times. nih.gov

Other extraction techniques that have been used for pesticide residue analysis from soil samples include soxhlet, supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), ultrasonic extraction, and microwave-assisted extraction (MAE). ajol.info

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. teledynelabs.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used for the analysis of this compound. oxfordindices.comijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Applications for this compound Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of triazine herbicides like this compound. oxfordindices.comebsco.com It is particularly suitable for compounds that are non-volatile or thermally unstable. oxfordindices.com

HPLC systems for this compound analysis typically employ a C18 column and a UV or diode array detector (DAD). ajol.inforesearchgate.netnih.gov The mobile phase often consists of a mixture of methanol or acetonitrile and water, sometimes with pH adjustment. researchgate.nettandfonline.comresearchgate.net For instance, one method utilized a mobile phase of methanol-water (60:40, v/v) at pH 4.6 for the determination of triazine residues in water. researchgate.net Another study employed a gradient elution with acetonitrile and water on a C18 column for the separation of pesticides. researchgate.net

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity for the determination of this compound, even in complex matrices. nih.gov This technique has been used for the analysis of twelve kinds of triazine herbicides in soil samples. nih.gov

Table 1: HPLC Methods for this compound Analysis

Matrix Extraction Method HPLC Column Mobile Phase Detector Reference
Water SPE (C18) C18 Methanol-water (60:40, v/v), pH 4.6 UV (230 nm) researchgate.net
Soil Modified QuEChERS Not specified Not specified DAD ajol.infoajol.info
Water SPE (Oasis HLB) Not specified Methanol:water (1:1) DAD nih.gov
Water SPE (Amberlite XAD-4) Not specified Water (pH 4.7) and methanol (35:65) DAD (220 nm) tandfonline.comresearchgate.net
Melissa officinalis L. SPE (C18) Not specified Not specified DAD nih.gov
Soil Not specified Not specified Not specified HPLC-MS/MS nih.gov

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. teledynelabs.comijpsjournal.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. teledynelabs.com

GC analysis of this compound is often performed using a capillary column, such as one coated with OV-1, and a detector like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). researchgate.netiasonline.org The use of GC coupled with mass spectrometry (GC-MS) provides high confidence in the identification and quantification of the analyte. researchgate.net For multi-residue analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) is also employed. fda.gov.twhamilton.com.pl

Sample injection techniques in GC, such as splitless injection, are chosen based on the concentration of the analyte. Splitless injection is ideal for trace analysis. teledynelabs.com

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary electrophoresis (CE) is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary. lumexinstruments.comnasa.gov It offers high separation efficiency and is used for the analysis of a wide range of compounds. lumexinstruments.com

Micellar electrokinetic chromatography (MEKC) is a modification of CE that allows for the separation of neutral analytes like this compound. wikipedia.orgnih.gov In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org

A MEKC method has been developed for the simultaneous separation and quantification of several herbicides, including this compound, in environmental water samples. researchgate.netuam.esresearchgate.net This method utilized sodium dodecyl sulfate (SDS) as the surfactant and a borate (B1201080) buffer. researchgate.netresearchgate.net The separation was achieved in a capillary with detection at 215 nm. researchgate.netresearchgate.net The combination of SPE for sample preconcentration with MEKC analysis allows for the determination of this compound at very low concentrations (ng/mL levels). researchgate.netresearchgate.net

Table 2: MEKC Method for this compound Analysis in Water

Parameter Condition Reference
Surfactant Sodium dodecyl sulfate (SDS) researchgate.netresearchgate.net
Buffer 20 mM Borate buffer (pH 8.3) researchgate.netresearchgate.net
Voltage +15 kV researchgate.netresearchgate.net
Detection Wavelength 215 nm researchgate.netresearchgate.net
Linearity Range 0.1 to 5.0 µg/mL researchgate.netuam.es
Detection Limit < 6 pg (loaded into capillary) researchgate.netuam.es
Preconcentration 1000-fold by SPE researchgate.net
Limit of Detection (with SPE) < 0.1 ng/mL researchgate.net

Spectrometric Detection and Identification Methods

Spectrometric methods are instrumental in the analysis of this compound, providing both quantitative data and structural confirmation. These techniques rely on the interaction of the molecule with electromagnetic radiation or on its mass-to-charge ratio.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as a powerful tool for this compound analysis. chemetrix.co.za LC-MS/MS is a frequently employed method for the detection of this compound in various samples, including soil and agricultural products. nih.gov

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been successfully used to identify and quantify this compound among other triazine herbicides in soil samples. nih.gov Similarly, both GC-MS/MS and LC-MS/MS have been validated for the analysis of this compound in cereals, with a limit of quantification (LOQ) as low as 0.002 mg/kg achieved using the QuEChERS extraction method. eurl-pesticides.eu The use of a triple quadrupole mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode enhances the selectivity and sensitivity of the analysis. eurl-pesticides.eu For instance, in GC-MS/MS analysis, an Advanced Electron Ionisation (AEI) source can be utilized. eurl-pesticides.eu

High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap-based systems, offer high confidence in compound identification through accurate mass measurements, typically below 5 ppm mass accuracy. lcms.cz This capability minimizes interferences and reduces the likelihood of false positive or negative results. lcms.cz A study utilizing an Orbitrap Exploris 240 mass spectrometer demonstrated the effective screening of over 400 pesticides, including this compound, in olive oil. lcms.cz

The development of extensive pesticide libraries containing optimized MS/MS parameters, such as multiple reaction monitoring (MRM) transitions and collision energies, significantly accelerates method development for this compound analysis. shimadzu.com

Table 1: Examples of LC-MS/MS and GC-MS/MS Methods for this compound Analysis

TechniqueMatrixKey ParametersLimit of Quantification (LOQ)Source
LC-MS/MSCereals (Wheat, Rye, Oats, Rice)QuEChERS extraction, Accuity UPLC BEH C18 column, Eluents: 0.1% formic acid and 5 mM ammonia (B1221849) solution in water and methanol.0.002 mg/kg eurl-pesticides.eu
GC-MS/MSCereals (Wheat, Rye, Oats, Rice)QuEChERS extraction, TG-5SILMS capillary column, AEI source with 50 eV electron energy.0.002 mg/kg eurl-pesticides.eu
HPLC-MS/MSSoilAnalysis of 12 triazine herbicides.Not specified nih.gov
LC-Orbitrap HRMSOlive OilFull Scan-Data-Independent Acquisition (DIA), AcquireX Background Exclusion workflow.0.5 ppb (calibration range) lcms.cz
GC-MS/MSLivestock ProductsQuEChERS extraction, splitless injection, electron impact voltage of 70 eV.0.74 to 23.1 µg/kg nih.gov

Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of this compound. These techniques measure the current or potential changes resulting from the electrochemical reactions of the analyte at an electrode surface.

Flow injection analysis (FIA) coupled with amperometric detection has been developed for this compound. One such method utilizes a carbon paste electrode modified with cobalt phthalocyanine (B1677752). researchgate.netmdpi.comorcid.org The determination is based on the electrocatalytic reduction of this compound. This system achieved a detection limit of 9 ng/mL. researchgate.net By incorporating a solid-phase extraction step, the method's sensitivity can be enhanced to measure concentrations below 0.2 ng/mL in environmental and tap water samples. researchgate.net

Another approach involves the use of a glassy carbon electrode for the amperometric detection of this compound in a flow injection system. researchgate.net This method, based on the reduction of this compound, yielded a detection limit of 0.2 µg/mL. With a prior solid-phase extraction step, it could measure concentrations lower than 1.0 ng/mL in water samples. researchgate.net The glassy carbon electrode demonstrated good stability and reproducibility, with relative standard deviations of 2.7% for the same surface and 6.3% for different surfaces. researchgate.net

Differential pulse polarography has also been employed for the determination of this compound in oil-in-water emulsions. nih.govsigmaaldrich.com This technique allows for the direct analysis of the herbicide from its organic extracts. The method is based on the irreversible reduction of this compound, a process involving four electrons. nih.gov Using this method, a detection limit of 4.5 x 10⁻⁸ mol L⁻¹ was achieved. nih.gov

Table 2: Electrochemical Methods for this compound Detection

TechniqueElectrodePrincipleDetection LimitSource
Amperometry (in FIA)Cobalt Phthalocyanine Modified Carbon Paste ElectrodeElectrocatalytic Reduction9 ng/mL researchgate.net
Amperometry (in FIA)Glassy Carbon ElectrodeReduction0.2 µg/mL researchgate.net
Differential Pulse PolarographyDropping Mercury Electrode (implied)Irreversible Reduction4.5 x 10⁻⁸ mol L⁻¹ nih.gov

While mass spectrometry is dominant, other spectroscopic techniques can be utilized for the characterization and quantification of this compound. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) has been used for the identification and quantitative analysis of this compound in medicinal herb samples after solid-phase extraction (SPE). nih.gov The identity of this compound can also be confirmed by its UV spectrum. lgcstandards.com

Electrochemical Detection Techniques (Voltammetry, Amperometry)

Development and Validation of Novel Analytical Protocols for this compound Monitoring

The continuous need for more efficient, sensitive, and cost-effective monitoring of this compound drives the development and validation of novel analytical protocols. A significant focus is on sample preparation and the coupling of advanced analytical instruments.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in various food and environmental matrices. eurl-pesticides.eunih.gov This method, combined with GC-MS/MS or LC-MS/MS, has been validated for the determination of this compound in cereals and livestock products. eurl-pesticides.eunih.gov

The development of comprehensive analytical methods capable of screening for a large number of pesticides simultaneously is a key area of research. A non-target data acquisition for target analysis (nDATA) workflow using UHPLC/ESI Q-Orbitrap full MS/vDIA has been evaluated for the semi-quantitative screening of over 1000 pesticides, including this compound, in fruits and vegetables. oup.com This approach allows for retrospective analysis and provides a broad scope for risk-based monitoring programs. oup.com

Furthermore, innovative sampling techniques like passive sampling, using devices such as the Chemcatcher®, are being developed and tested. core.ac.uk These samplers can be deployed in aquatic environments to concentrate pollutants over time, providing a time-weighted average concentration. The extracts from these samplers can then be analyzed using advanced techniques like comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) or LC with high-resolution mass spectrometry. core.ac.uk

Validation of these novel protocols is crucial and typically involves assessing parameters such as linearity, recovery, precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ). eurl-pesticides.eunih.gov For instance, a multi-residue method for 187 pesticides in edible fungi was validated with recoveries ranging from 70% to 118% and relative standard deviations generally below 25%.

Environmental Risk Assessment Methodologies for Aziprotryne

Theoretical Frameworks and Methodological Approaches in Environmental Risk Assessment

The environmental risk assessment (ERA) of a chemical substance like aziprotryne is a systematic process designed to evaluate the potential adverse effects on the environment. epa.gov This process is founded on established theoretical frameworks and a variety of methodological approaches that guide the collection, analysis, and interpretation of data.

A fundamental framework for ERA involves four key stages: hazard identification, dose-response assessment, exposure assessment, and risk characterization. ca.gov Hazard identification involves determining the potential adverse effects a substance can cause. For this compound, this would include its potential toxicity to non-target organisms such as fish, invertebrates, and plants. hpc-standards.comherts.ac.uk The dose-response assessment quantifies the relationship between the magnitude of exposure and the extent of the toxic effect. ca.gov Exposure assessment estimates the concentration of the chemical that environmental compartments (soil, water, air) and organisms are likely to be exposed to. epa.gov Finally, risk characterization integrates the information from the previous steps to estimate the probability and magnitude of adverse effects occurring under real-world conditions. ca.gov

Methodological approaches can range from qualitative to quantitative. Qualitative assessments might use descriptive categories to classify risk, while quantitative assessments use numerical data to model and predict outcomes. researchgate.net The choice of methodology often depends on the available data, the specific protection goals, and the regulatory context. researchgate.netnih.gov For pesticides like this compound, a tiered approach is common, starting with simple, conservative models and progressing to more complex and realistic assessments if a potential risk is identified. nih.gov

Integrative frameworks, such as landscape-based ERA, are emerging to consider the complexities of agricultural systems, including management practices and the combined effects of multiple stressors. nih.gov These frameworks aim to provide a more holistic understanding of the risks posed by substances like this compound in their actual environmental context. nih.gov The development of such frameworks is driven by the need to move beyond single-organism assessments to evaluate risks at the ecosystem level. oregonstate.edu

Predictive Modeling and Exposure Assessment in Environmental Systems

Predictive modeling plays a crucial role in the exposure assessment of this compound, estimating its movement and persistence in various environmental compartments. These models are essential tools for predicting environmental concentrations where measured data are scarce. mdpi.com

Soil and Water Modeling:

Several models are used to predict the fate and transport of pesticides in soil and groundwater. The Pesticide Root Zone Model (PRZM) is a widely used one-dimensional model that simulates the movement of pesticides in the unsaturated soil zone, accounting for processes like runoff, erosion, leaching, and degradation. europa.eu Such models are critical for estimating the potential for groundwater contamination. For surface water, models like the Exposure Analysis Modeling System (EXAMS) can be used to evaluate the fate, transport, and exposure concentrations of chemicals leaching from disposal sites. epa.gov

The behavior of this compound in soil and its potential to move into water systems is influenced by its physicochemical properties. This compound is described as being moderately soluble in water and is not expected to leach significantly to groundwater. herts.ac.uk However, its uptake by plants has been observed to increase with higher soil moisture content, suggesting that water movement can influence its bioavailability. epa.gov

Atmospheric Modeling:

While this compound is considered volatile, specific models for its atmospheric transport are not prominently detailed in the available literature. herts.ac.uk However, general pesticide drift models can be used to estimate off-site movement during and after application, which is a key exposure pathway for non-target terrestrial and aquatic ecosystems.

Data for Model Input:

The accuracy of predictive models relies heavily on the quality of input data. Key parameters for modeling the environmental fate of this compound include:

Soil sorption coefficient (Koc): This parameter indicates the tendency of the chemical to bind to soil organic carbon, affecting its mobility.

Degradation half-life (DT50) in soil and water: This measures the time it takes for half of the chemical to break down, indicating its persistence.

Water solubility: This influences its potential for runoff and leaching. herts.ac.uk

Vapor pressure: This relates to its potential for volatilization into the atmosphere. herts.ac.uk

The table below summarizes some of the available environmental fate data for this compound, which would be used in such predictive models.

Environmental ParameterValue / DescriptionSource
Water SolubilityModerately soluble herts.ac.uk
VolatilityVolatile herts.ac.uk
Leaching PotentialNot expected to leach to groundwater herts.ac.uk
Environmental PersistenceLittle is known herts.ac.uk

Integration of Environmental Fate and Ecotoxicological Data in Risk Models

A comprehensive environmental risk assessment necessitates the integration of data on a chemical's environmental fate (exposure) with its ecotoxicological effects. cambridgeenvironmental.com This integration allows for a comparison between the predicted environmental concentrations (PECs) and the concentrations at which no adverse effects are expected (Predicted No-Effect Concentrations, PNECs). eeer.org

The process begins with a thorough analysis of environmental fate studies to understand how this compound degrades and moves through soil, water, and air. epa.govbluefrogscientific.com This information is used to estimate PECs in different environmental compartments using models as described in the previous section. epa.gov

Simultaneously, ecotoxicological studies provide data on the toxicity of this compound to a range of non-target organisms. hpc-standards.com This includes determining endpoints such as the LC50 (lethal concentration for 50% of a test population) and the NOEC (no-observed-effect concentration). cambridgeenvironmental.com For this compound, data suggests it is moderately toxic to fish. herts.ac.uk

The risk is then characterized by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC. An RQ greater than one suggests a potential risk, which may trigger the need for more refined, higher-tier assessments. mdpi.com These higher-tier assessments might involve more complex exposure models or additional ecotoxicological studies, such as mesocosm studies that simulate a more realistic ecosystem. adas.co.uk

This integrated approach is fundamental to regulatory decision-making for pesticides. adas.co.uk It allows for a systematic evaluation of whether the use of a substance like this compound, under specified conditions, will result in unacceptable risks to the environment. apvma.gov.au

Research on Comparative Environmental Risk Assessment for Triazine Herbicides

This compound belongs to the triazine class of herbicides. hpc-standards.com Comparative risk assessments of triazine herbicides are valuable for understanding the relative risks posed by different compounds within this class and for informing regulatory decisions. epa.gov

Research has shown that triazine herbicides are frequently detected in the environment, sometimes at concentrations that exceed the "No Observed Effect Concentrations" for sensitive organisms like phytoplankton. researchgate.netnih.gov A key aspect of comparative assessments is understanding the cumulative risk from the co-occurrence of multiple triazine herbicides. epa.gov The toxicity of these herbicides can be cumulative, meaning the combined effect of several triazines can be greater than their individual effects. researchgate.netnih.govresearchgate.net

The U.S. Environmental Protection Agency (EPA) has conducted cumulative risk assessments for certain triazines, identifying a "common mechanism group" of these pesticides that cause similar toxic effects. epa.gov While this compound was not explicitly included in the specific cumulative assessment group mentioned in the search results, the methodology is relevant. epa.gov This approach involves identifying regions of high cumulative exposure and focusing on the most significant exposure pathways. epa.gov

The table below presents a conceptual comparison of risk-related factors for different triazine herbicides, based on general findings from the literature.

HerbicidePersistence in SoilPotential for Water ContaminationToxicity to Aquatic Life
Atrazine (B1667683)Moderate to HighHighHigh
SimazineModerate to HighModerate to HighModerate
This compound Little is knownLow to ModerateModerate herts.ac.uk
PrometrynModerateModerateModerate

Development of Advanced Risk Assessment Tools for this compound and Related Compounds

The field of environmental risk assessment is continuously evolving, with the development of new and advanced tools to improve the accuracy and relevance of assessments for substances like this compound and other triazines. acs.org

In Silico and Modeling Tools:

Quantitative Structure-Activity Relationship (QSAR) models: These computational models predict the toxicity and environmental fate of chemicals based on their molecular structure. mdpi.com They are particularly useful for screening new compounds and for filling data gaps for existing ones. nih.gov

Toxicokinetic-Toxicodynamic (TK-TD) models: These models provide a mechanistic understanding of how a chemical is taken up, distributed, metabolized, and eliminated by an organism, and how these processes relate to the observed toxic effects over time. ecotoxmodels.org This allows for more accurate predictions of effects under fluctuating or pulsed exposure scenarios, which are common in the environment. ecotoxmodels.org

Advanced Exposure Models: The U.S. EPA and other regulatory bodies are developing and refining exposure models that incorporate more complex and realistic scenarios. For example, the Plant Assessment Tool (PAT) considers runoff and spray drift to assess exposure in terrestrial and wetland environments. croplifeamerica.org

Integrated and Systems-Based Approaches:

There is a growing emphasis on moving towards more holistic, systems-based approaches for ERA. nih.gov This includes the development of landscape-level models that consider the spatial arrangement of different habitats and land uses, as well as the interactions between multiple stressors. nih.gov Such approaches aim to provide a more realistic assessment of risks to biodiversity and ecosystem functions. nih.gov

New Approach Methodologies (NAMs):

NAMs encompass a range of innovative technologies and approaches that can provide more relevant data for risk assessment while potentially reducing the reliance on traditional animal testing. nih.gov This can include in vitro assays, high-throughput screening methods, and the use of 'omics' technologies (genomics, proteomics, metabolomics) to understand the molecular mechanisms of toxicity. researchgate.netnih.gov For instance, transcriptome analysis has been used to reveal how atrazine disturbs metabolic pathways in phytoplankton. researchgate.netnih.gov

The development of these advanced tools and methodologies is crucial for keeping pace with the challenges of assessing the environmental risks of a vast number of chemicals, including legacy pesticides like this compound and new compounds entering the market. mdpi.com

Future Directions and Research Gaps in Aziprotryne Studies

Emerging Research Themes in Environmental Chemistry of Aziprotryne

Despite being an older herbicide, the study of this compound can benefit from contemporary themes in environmental chemistry. Research has broadly focused on the degradation of s-triazine herbicides, and these approaches can be specifically tailored to this compound to fill existing knowledge gaps. nih.govepa.gov

Key emerging research areas include:

Advanced Oxidation Processes (AOPs): The photocatalytic degradation of s-triazines using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a prominent area of research. mdpi.com These processes utilize light energy to generate highly reactive hydroxyl radicals that can break down persistent organic pollutants. mdpi.com Future studies should focus on the specific efficiency and degradation pathways of this compound when subjected to various AOPs, such as UV/H₂O₂ and photocatalysis, to evaluate their potential for remediating contaminated sites. nih.govmdpi.com

Biodegradation Mechanisms: While the biodegradation of pesticides is a major mechanism for their removal from the environment, specific microbial communities and enzymes capable of degrading this compound are not well-documented. pjoes.comredalyc.org Research should aim to isolate and identify microbial strains or enzymatic systems that can metabolize this compound, detailing the degradation pathways and the resulting metabolites. redalyc.orgeawag.ch This could pave the way for bioremediation strategies.

Environmental Fate Modeling: Understanding the persistence, transport, and transformation of chemicals in the environment is crucial. eawag.ch Environmental fate models, which investigate how chemicals behave in soil, water, and air, have been applied to other triazines. eawag.ch There is a significant need to develop and validate such models specifically for this compound to predict its behavior in different environmental compartments and assess the risk of long-term contamination.

Research ThemeFocus Area for this compoundPotential Outcome
Advanced Oxidation Processes (AOPs) Efficacy of photocatalysis (e.g., TiO₂, ZnO) and other AOPs (e.g., UV/H₂O₂) for this compound degradation. mdpi.comDevelopment of effective water and soil remediation technologies.
Biodegradation Identification of microbial consortia and enzymes capable of metabolizing this compound and its byproducts. redalyc.orgeawag.chCreation of targeted bioremediation strategies for contaminated sites.
Environmental Fate Modeling Development of models to predict this compound's persistence, mobility, and transformation in various ecosystems. eawag.chImproved risk assessment and environmental management.

Advanced Methodological Development for this compound Analysis and Impact Assessment

Accurate and sensitive detection methods are fundamental to assessing the environmental presence and potential risks of this compound. While standard chromatographic techniques are used, new and advanced methodologies offer improved performance and on-site capabilities. researchgate.netoup.com

Future methodological developments should include:

Electrochemical Sensors: The development of electrochemical sensors offers a promising alternative to traditional laboratory methods due to their high sensitivity, rapid analysis time, portability, and cost-effectiveness. metrohm.comchemcu.org Research into carbon paste electrodes modified with materials like phthalocyanine (B1677752) or nano-CuO has shown potential for detecting triazines, including this compound. researchgate.netresearchgate.net Further work is needed to enhance the selectivity and durability of these sensors for in-field monitoring of water and soil samples. metrohm.comresearchgate.net

Advanced Chromatographic and Spectrometric Techniques: While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are established, their application to this compound can be refined. researchgate.net The use of Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap MS) allows for the screening of a large number of pesticides, including this compound, and the identification of unknown metabolites. oup.com The integration of sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can further streamline the analysis of complex matrices. researchgate.net

Toxicokinetic-Toxicodynamic (TK-TD) Modeling: To assess the ecological impact, research must move beyond simple toxicity tests. TK-TD models are mechanistic tools that describe the time-course of uptake, distribution, metabolism, and elimination of a chemical in an organism, linking exposure to ecological effects. ecotoxmodels.org Applying these models to this compound would allow for a more robust risk assessment, predicting effects from variable or pulsed exposures, which are common in real-world environmental scenarios. ecotoxmodels.org

Methodological AreaSpecific Technique/Approach for this compoundKey Advantage
Analytical Detection Development of selective electrochemical sensors (e.g., modified carbon paste electrodes). researchgate.netresearchgate.netRapid, low-cost, and portable analysis for on-site monitoring. metrohm.com
Chromatography UHPLC coupled with high-resolution mass spectrometry (e.g., Q-Orbitrap). oup.comComprehensive screening and identification of parent compound and transformation products. oup.com
Impact Assessment Application of Toxicokinetic-Toxicodynamic (TK-TD) models. ecotoxmodels.orgMechanistic understanding of toxicity and prediction of effects under realistic exposure scenarios. ecotoxmodels.org

Interdisciplinary Approaches to Understanding this compound's Environmental Footprint

Addressing the complex environmental questions surrounding this compound requires integrating knowledge and methods from various scientific disciplines. frontiersin.orgusc.edu An isolated chemical analysis is insufficient to understand the broader ecological and systemic impacts.

Future research should be built on:

Ecotoxicology and Environmental Chemistry Integration: Combining detailed chemical analysis of this compound's fate and degradation with ecotoxicological studies is essential. This involves investigating not only the parent compound but also its degradation products, which may have different toxicities. pjoes.com Research programs that merge environmental chemistry, toxicology, ecology, and environmental law can provide a holistic understanding and lead to more effective management strategies. gu.se

Agro-ecosystem and Hydrology Studies: Understanding the movement of this compound from agricultural fields into water systems requires an interdisciplinary approach involving soil science, hydrology, and agricultural science. gradcoach.com Research should investigate how different agricultural practices and hydrological conditions affect the runoff and leaching of this compound, ultimately influencing its concentration in surface and groundwater.

Risk Assessment and Environmental Management: A comprehensive assessment of this compound's environmental footprint should integrate chemical data with ecological risk models and socio-economic considerations. mdpi.com This involves collaboration between environmental scientists, modelers, and policymakers to translate scientific findings into effective environmental regulations and remediation plans. ox.ac.ukucdavis.edu

Global Research Collaborations and Data Harmonization Efforts

Although this compound is an obsolete herbicide, its potential persistence aligns it with the concerns surrounding Persistent Organic Pollutants (POPs). herts.ac.ukdffe.gov.za International frameworks designed for POPs can serve as a model for coordinating research and data on legacy pesticides like this compound.

Key areas for global effort include:

International Inventory and Monitoring: Many developing nations lack comprehensive data on the historical use, remaining stockpiles, and environmental levels of older pesticides. journals.co.za A global effort, modeled on initiatives like the International POPs Elimination Project (IPEP), could help create inventories of this compound and establish monitoring programs in regions where it was previously used. ipen.org

Harmonization of Analytical Methods: To ensure data comparability across different regions and laboratories, there is a need for the harmonization of analytical protocols for this compound detection. International organizations and collaborative studies can play a crucial role in validating and standardizing methods for various environmental matrices. oup.com

Data Sharing and Global Databases: The establishment of an open-access global database for environmental data on this compound would be invaluable. This would allow researchers worldwide to share findings on its environmental concentrations, fate, and toxicological effects, preventing duplication of effort and facilitating more comprehensive global risk assessments. This approach is supported by frameworks like the Stockholm Convention, which promotes international cooperation and information exchange on hazardous chemicals. dffe.gov.zaepa.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying Aziprotryne in environmental samples?

this compound is typically analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its sensitivity and specificity for pesticide residues. Key methodological considerations include:

  • Sample preparation : Use solid-phase extraction (SPE) to isolate this compound from matrices like soil or water.
  • Calibration standards : Reference materials (e.g., certified standards stored at 0–6°C) must be used to ensure accuracy .
  • Validation parameters : Include limits of detection (LOD), recovery rates, and precision under varying pH and temperature conditions.

Q. How should researchers ensure the stability of this compound standards during experimental workflows?

Stability is critical for reproducibility. Recommended practices include:

  • Storage : Maintain standards at 0–6°C to prevent degradation .
  • Stability testing : Conduct accelerated degradation studies (e.g., exposure to heat/light) and monitor via HPLC-MS.
  • Documentation : Record batch numbers, storage durations, and handling protocols to trace variability in results.

Q. What are the primary challenges in detecting this compound metabolites, and how can they be addressed?

Metabolite identification requires:

  • High-resolution mass spectrometry (HRMS) to distinguish structural isomers.
  • Isotopic labeling : Use deuterated analogs (e.g., Azinphos-methyl-d6) as internal standards for comparative analysis .
  • Data interpretation : Apply computational tools (e.g., molecular networking) to map degradation pathways.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound degradation kinetics across studies?

Contradictions often arise from environmental variables (e.g., microbial activity, pH). Mitigation strategies include:

  • Controlled replicates : Test degradation under standardized conditions (temperature, light, soil type) and compare with field data .
  • Multivariate analysis : Use statistical models (e.g., ANOVA) to isolate confounding factors.
  • Cross-validation : Compare results with independent methodologies (e.g., LC-MS vs. immunoassay).

Q. What methodological frameworks are suitable for studying this compound’s interaction with co-occurring pesticides in agroecosystems?

Adopt a mixed-methods approach :

  • Laboratory assays : Test binary/ternary mixtures for synergistic/antagonistic effects using dose-response models.
  • Field monitoring : Deploy passive samplers to measure spatial-temporal distribution .
  • Computational modeling : Apply quantitative structure-activity relationship (QSAR) models to predict interaction outcomes.

Q. How can researchers optimize sample preparation protocols to minimize matrix interference in this compound analysis?

Optimization steps include:

  • Matrix-matched calibration : Prepare standards in blank matrix extracts to account for interference.
  • Cleanup techniques : Use dispersive SPE (d-SPE) with adsorbents like C18 or graphitized carbon .
  • Recovery studies : Spiked samples at multiple concentrations to validate method robustness.

Key Methodological Guidelines

  • Literature review : Prioritize studies that report raw data and experimental parameters (e.g., pH, temperature) to facilitate replication .
  • Ethical data reporting : Disclose limitations (e.g., instrument detection thresholds) in publications to avoid overinterpretation .
  • Reproducibility : Provide detailed protocols for sample preparation and instrumentation settings in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.